N-benzyl-N-(4-chlorophenyl)methanesulfonamide
Overview
Description
N-benzyl-N-(4-chlorophenyl)methanesulfonamide, commonly known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties. It is widely used for the treatment of various inflammatory conditions, such as sore throat, dental pain, and musculoskeletal disorders. In recent years, benzydamine has gained attention for its potential therapeutic applications in various scientific research fields.
Mechanism of Action
The exact mechanism of action of benzydamine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and by blocking the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators.
Biochemical and Physiological Effects:
Benzydamine has been shown to exert various biochemical and physiological effects, such as reducing the production of pro-inflammatory cytokines, inhibiting the activity of COX enzymes, and modulating the expression of various genes involved in inflammation and pain. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzydamine in lab experiments is its well-established safety profile and low toxicity. It can be easily synthesized and purified, and its therapeutic effects can be easily measured using various biochemical and physiological assays. However, one of the limitations of using benzydamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the scientific research on benzydamine. One of the main areas of interest is its potential therapeutic applications in cancer. Benzydamine has been shown to possess anti-cancer properties, such as inhibiting the growth and proliferation of various cancer cells, and inducing apoptosis, a form of programmed cell death. Further research is needed to elucidate the exact mechanisms of action of benzydamine in cancer and to explore its potential as a novel anti-cancer agent.
Another area of interest is its potential therapeutic applications in neurodegenerative diseases. Benzydamine has been shown to possess neuroprotective properties, such as reducing oxidative stress and inflammation in the brain, and improving cognitive function. Further research is needed to explore the potential of benzydamine as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, benzydamine is a promising candidate for the treatment of various inflammatory and pain-related disorders. Its well-established safety profile, low toxicity, and therapeutic properties make it an attractive target for scientific research. Further research is needed to elucidate the exact mechanisms of action of benzydamine and to explore its potential therapeutic applications in various scientific research fields.
Scientific Research Applications
Benzydamine has been extensively studied for its potential therapeutic applications in various scientific research fields, such as cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders.
properties
IUPAC Name |
N-benzyl-N-(4-chlorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-19(17,18)16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNMYOFSSVXBHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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